N-(3-chloro-2-methylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea
Description
N-(3-chloro-2-methylphenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated methylphenyl group and a pyrrolidinylcarbonyl phenyl group linked by a urea moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[4-(pyrrolidine-1-carbonyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-13-16(20)5-4-6-17(13)22-19(25)21-15-9-7-14(8-10-15)18(24)23-11-2-3-12-23/h4-10H,2-3,11-12H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTUDROCDQPRAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea typically involves the reaction of 3-chloro-2-methylaniline with 4-(1-pyrrolidinylcarbonyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the urea linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-chloro-2-methylphenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorinated methylphenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: In chemistry, N-(3-chloro-2-methylphenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or protein-ligand interactions.
Medicine: In the field of medicine, N-(3-chloro-2-methylphenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its chemical properties make it suitable for various applications, including the production of polymers or specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(3-chloro-2-methylphenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea: can be compared with other urea derivatives that have similar structural features. Examples include:
Uniqueness: The uniqueness of N-(3-chloro-2-methylphenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
